molecular formula C18H25N3S B3830389 2,3-Diphenylquinoxaline 1-oxide

2,3-Diphenylquinoxaline 1-oxide

Cat. No.: B3830389
M. Wt: 315.5 g/mol
InChI Key: BVWGZVHOPGESQA-WAZQMIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylquinoxaline 1-oxide is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylquinoxaline 1-oxide can be synthesized through the condensation reaction of ortho-phenylenediamine with benzil in the presence of an oxidizing agent. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as titanium silicate or molecular iodine may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxaline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent quinoxaline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxalines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,3-Diphenylquinoxaline 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoxaline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The presence of the quinoxaline ring system allows for effective π-π stacking interactions and hydrogen bonding, which contribute to its biological activity .

Comparison with Similar Compounds

2,3-Diphenylquinoxaline 1-oxide can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

1-[(E)-[(2Z)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12-,19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWGZVHOPGESQA-WAZQMIMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(/C)\CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diphenylquinoxaline 1-oxide
Reactant of Route 2
Reactant of Route 2
2,3-Diphenylquinoxaline 1-oxide
Reactant of Route 3
2,3-Diphenylquinoxaline 1-oxide
Reactant of Route 4
Reactant of Route 4
2,3-Diphenylquinoxaline 1-oxide
Reactant of Route 5
2,3-Diphenylquinoxaline 1-oxide
Reactant of Route 6
2,3-Diphenylquinoxaline 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.